5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the triazolopyrimidine class
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit CDK2 . CDK2 is a cyclin-dependent kinase, an enzyme that is important in regulating the cell cycle. By inhibiting CDK2, these compounds can potentially halt the proliferation of cancer cells .
Mode of Action
These compounds likely interact with the ATP-binding pocket of CDK2, preventing the enzyme from carrying out its normal function . This interaction disrupts the cell cycle and can lead to cell death .
Biochemical Pathways
The primary pathway affected by CDK2 inhibition is the cell cycle. CDK2 is crucial for the transition from the G1 phase to the S phase of the cell cycle. Inhibiting CDK2 can therefore halt cell division and potentially lead to cell death .
Pharmacokinetics
Similar compounds are typically designed to be bioavailable and to have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The ultimate result of CDK2 inhibition is typically a reduction in cell proliferation. This can be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the target compound efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7,10H,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJVONZNSBNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)N)N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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